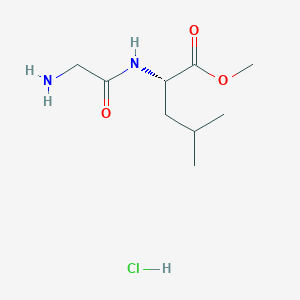

H-GLY-LEU-OME HCL

描述

Significance of Dipeptide Esters in Advanced Organic and Peptide Chemistry

Dipeptide esters, such as H-Gly-Leu-OMe HCl, are pivotal intermediates in the stepwise synthesis of peptides and proteins. The esterification of the C-terminus, in this case with a methyl group, serves as a crucial protecting group strategy. This protection prevents the carboxylic acid end of the dipeptide from participating in unwanted side reactions during the formation of subsequent peptide bonds. This controlled approach is fundamental to both liquid-phase and solid-phase peptide synthesis, ensuring the correct amino acid sequence in the final polypeptide chain.

The presence of the methyl ester also modulates the solubility and reactivity of the dipeptide, making it a versatile tool for chemists. These smaller, protected peptide fragments are essential for creating larger, more complex molecules with specific biological functions, including therapeutic peptides and enzyme substrates.

Overview of Research Trajectories for this compound

Research involving this compound and similar dipeptide esters generally follows several key trajectories. A primary area of investigation is its application as a precursor in the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. The glycyl-leucine motif is a common feature in naturally occurring peptides, and derivatives of this structure are often explored for their biological activity.

Another significant research avenue is the use of this compound in the study of enzyme kinetics and as a substrate for various proteases. The well-defined structure of the dipeptide ester allows for precise investigation of enzyme-substrate interactions and the mechanisms of peptide bond cleavage.

Furthermore, derivatives of glycyl-leucine are utilized in biochemical studies to understand cellular processes. For instance, the related dipeptide glycyl-L-leucine has been shown to play a role in the repression of certain enzymes in Escherichia coli, highlighting the potential for these small molecules to have significant biological effects. nih.gov

Contextualization within Modern Biomolecular Synthesis and Analytical Sciences

In the realm of modern biomolecular synthesis, this compound represents a fundamental building block that facilitates the construction of complex biomolecules. Its straightforward structure and reactive termini (after appropriate deprotection) make it an ideal component for convergent synthesis strategies, where smaller peptide fragments are synthesized and then joined together to form a larger protein. This approach often improves yields and simplifies purification compared to linear, one-by-one amino acid addition.

From an analytical perspective, this compound and other dipeptide esters are valuable as reference standards in chromatography and mass spectrometry. usp.org Their well-defined molecular weight and structure allow for the calibration of analytical instruments and the accurate quantification of peptides in complex biological samples. In proteomics, the methyl esterification of peptides is a known technique to improve fragmentation efficiency in mass spectrometry, aiding in peptide sequencing. nih.gov The use of stable isotope-labeled versions of such dipeptides can also facilitate quantitative proteomics studies.

Detailed Research Findings

The synthesis of this compound is a multi-step process that leverages standard techniques in peptide chemistry. The general strategy involves the coupling of an N-terminally protected glycine (B1666218) residue with L-leucine methyl ester hydrochloride, followed by the removal of the N-terminal protecting group.

A common approach begins with the esterification of L-leucine to form L-leucine methyl ester hydrochloride. This can be achieved by reacting L-leucine with methanol (B129727) in the presence of a reagent like thionyl chloride or trimethylchlorosilane (TMSCl). nih.gov Concurrently, glycine is protected at its N-terminus, often with a tert-butyloxycarbonyl (Boc) group, to yield Boc-glycine.

The protected Boc-glycine is then coupled with L-leucine methyl ester hydrochloride using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). nih.gov This reaction forms the dipeptide bond, resulting in Boc-Gly-Leu-OMe.

The final step is the deprotection of the N-terminal Boc group. This is typically accomplished by treating the protected dipeptide with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, which cleaves the Boc group to yield the final product, this compound. nih.gov

Table 1: Physicochemical Properties of this compound and its Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Glycine Methyl Ester Hydrochloride | C₃H₈ClNO₂ | 125.55 | White solid |

| L-Leucine Methyl Ester Hydrochloride | C₇H₁₆ClNO₂ | 181.66 | White to off-white solid |

| This compound | C₉H₁₉ClN₂O₃ | 238.71 | White to off-white powder |

Note: The properties of this compound are based on typical characteristics of similar dipeptide hydrochlorides.

Table 2: Representative Spectroscopic Data for Dipeptide Esters

| Spectroscopic Technique | Key Features and Representative Data for a Gly-Leu-OMe Structure |

| ¹H NMR | Signals corresponding to the glycine α-protons, leucine (B10760876) α- and β-protons, the isobutyl side chain of leucine, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the peptide bond and the ester, as well as the α-carbons of both amino acid residues and the carbons of the leucine side chain and the methyl ester. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the protonated dipeptide ester [M+H]⁺. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine hydrochloride, C=O stretching of the amide and ester groups, and N-H bending of the amide. |

Note: Specific spectral data for this compound is not widely published; this table represents expected values based on its structure and data from similar compounds.

Structure

3D Structure of Parent

属性

IUPAC Name |

methyl (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-6(2)4-7(9(13)14-3)11-8(12)5-10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIUAHNCGNJCML-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and purification of peptides and their derivatives. hplc.eunih.gov The choice of chromatographic technique is dictated by the specific analytical challenge, whether it is routine purity assessment, large-scale purification, or the resolution of closely related stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides, offering high resolution and sensitivity. hplc.eu It is widely utilized for determining the purity of synthetic peptides and for their purification from crude reaction mixtures. peptide.comchromatographyonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for peptide analysis. hplc.eu This technique separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 or C8 silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eu Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column.

For H-GLY-LEU-OME HCL, RP-HPLC is an effective method for assessing purity by separating it from potential impurities such as starting materials (glycine, leucine (B10760876) methyl ester), coupling reagents, and by-products of the synthesis. The presence of the leucine residue with its isobutyl side chain provides sufficient hydrophobicity for retention on standard reversed-phase columns.

Preparative RP-HPLC can be employed to purify this compound to a high degree. peptide.com By scaling up the analytical method, larger quantities of the compound can be isolated for further studies. The selection of the column, gradient, and flow rate are critical parameters that need to be optimized for efficient purification. peptide.com

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Expected Retention Time | Dependent on specific gradient and column, but expected to be in the mid-to-late gradient range. |

As this compound contains a chiral center in the leucine residue, it can exist as two enantiomers: H-L-Gly-L-Leu-OMe HCl and H-L-Gly-D-Leu-OMe HCl. The separation of these stereoisomers is crucial as they may exhibit different biological activities. Chiral Stationary Phase (CSP) HPLC is a powerful technique for the direct separation of enantiomers. chiraltech.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., CHIRALPAK® and CHIRALCEL®), are widely used for the resolution of a broad range of chiral compounds, including amino acid derivatives and peptides. nih.govtaylorfrancis.comresearchgate.net The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase through various interactions like hydrogen bonding, dipole-dipole, and π-π interactions.

For the analysis of this compound, a suitable polysaccharide-based CSP would be selected, and the mobile phase, typically a mixture of a non-polar organic solvent (like hexane) and an alcohol (like isopropanol), would be optimized to achieve baseline separation of the L-L and L-D diastereomers.

Table 2: Exemplar Chiral HPLC Conditions for Stereoisomer Resolution of this compound

| Parameter | Value |

|---|---|

| Column | CHIRALPAK® AD-H (amylose derivative) or CHIRALCEL® OD-H (cellulose derivative), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% TFA |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 214 nm or 220 nm |

| Expected Elution Order | Dependent on the specific CSP and mobile phase composition. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Dipeptides and their methyl esters are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility. rsc.org This typically involves the acylation of the N-terminal amino group.

Common derivatizing agents for this purpose include trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), which convert the primary amine to a trifluoroacetyl (TFA) or pentafluoropropionyl (PFP) amide, respectively. researchgate.net The resulting N-acyl dipeptide methyl esters are significantly more volatile and can be readily analyzed by GC-MS.

The gas chromatograph separates the derivatized compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum that is characteristic of the molecule's structure. This fragmentation pattern can be used to confirm the identity of this compound and to detect any impurities. The use of chiral capillary columns in GC can also allow for the separation of stereoisomers of the derivatized dipeptide. researchgate.net

Table 3: Typical GC-MS Analysis Protocol for Derivatized this compound

| Step | Description |

|---|---|

| Derivatization | Reaction of this compound with trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., dichloromethane) to form N-TFA-Gly-Leu-OMe. |

| GC Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Helium |

| Temperature Program | A temperature gradient is used to elute the derivatized compound, for example, starting at 100°C and ramping up to 250°C. |

| MS Detection | Electron Ionization (EI) at 70 eV. |

| Expected Fragmentation | Characteristic fragments would include ions corresponding to the loss of the methoxy (B1213986) group, cleavage of the peptide bond, and fragmentation of the leucine side chain. |

For the separation of the diastereomers of leucyl dipeptides, a cation-exchange column can be utilized. hmdb.ca The separation is achieved by carefully controlling the pH and ionic strength of the mobile phase. The two diastereomers, L-Gly-L-Leu-OMe and L-Gly-D-Leu-OMe, can exhibit slightly different affinities for the ion-exchange resin, allowing for their separation. The elution order will depend on the specific conditions used. This method provides an alternative to chiral HPLC for the resolution of stereoisomers.

Table 4: Illustrative Ion Exchange Chromatography Parameters for Diastereoisomer Separation

| Parameter | Value |

|---|---|

| Column | Strong cation exchange resin. |

| Mobile Phase | A buffer system with a controlled pH and an increasing salt gradient (e.g., sodium chloride or ammonium (B1175870) formate). |

| pH | Typically in the acidic to neutral range to ensure the dipeptide is protonated. |

| Detection | UV detection after post-column derivatization with ninhydrin, or mass spectrometry. |

| Expected Outcome | Resolution of the L-L and L-D diastereomers into two distinct peaks. |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separation

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms, while Mass Spectrometry (MS) gives precise molecular weight and fragmentation data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are employed.

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals provide a wealth of structural information. compoundchem.comlibretexts.orgoregonstate.eduopenstax.orgpressbooks.pub For instance, the protons of the glycine (B1666218) and leucine residues, as well as the methyl ester group, will have characteristic chemical shifts. The coupling between adjacent protons can be used to confirm the connectivity of the molecule.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. hmdb.caspectrabase.comchemicalbook.comchemicalbook.com Each unique carbon atom in this compound will give rise to a distinct signal, and the chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., carbonyl, alpha-carbon, side-chain carbons).

Table 5: Predicted ¹H NMR Chemical Shifts for H-L-Gly-L-Leu-OMe in D₂O

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Glycine α-CH₂ | ~3.8 | s |

| Leucine α-CH | ~4.2 | t |

| Leucine β-CH₂ | ~1.7 | m |

| Leucine γ-CH | ~1.6 | m |

| Leucine δ-CH₃ | ~0.9 | d |

| Methyl Ester CH₃ | ~3.7 | s |

Note: Predicted values are based on typical chemical shifts for amino acid residues in peptides and may vary depending on the solvent and pH.

Table 6: Predicted ¹³C NMR Chemical Shifts for H-L-Gly-L-Leu-OMe

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Glycine α-C | ~42 |

| Leucine α-C | ~53 |

| Leucine β-C | ~40 |

| Leucine γ-C | ~25 |

| Leucine δ-C | ~22, 23 |

| Glycine C=O | ~170 |

| Leucine C=O (ester) | ~175 |

| Methyl Ester C | ~52 |

Note: Predicted values are based on typical chemical shifts for amino acid residues in peptides.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of peptides. In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion [M+H]⁺ to produce a series of fragment ions. The fragmentation pattern is predictable for peptides and can be used to confirm the amino acid sequence. Common fragment ions observed for dipeptides include b-ions (fragments containing the N-terminus) and y-ions (fragments containing the C-terminus).

Table 7: Expected ESI-MS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 189.12 |

| b₂ ion (Gly-Leu) | 172.12 |

| y₁ ion (Leu-OMe) | 146.10 |

Note: m/z values are for the monoisotopic masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the confirmation of the peptide's sequence and the integrity of its constituent parts, including the amino acid side chains and the C-terminal methyl ester.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in the molecule. For this compound, the spectrum would display distinct signals corresponding to the protons of the glycine residue, the leucine side chain, the alpha-protons of both amino acids, the amide bond proton, and the methyl group of the ester. The integration of these signals confirms the relative number of protons, while their splitting patterns (multiplicity) reveal neighboring protons, helping to piece together the molecular structure.

¹³C NMR spectroscopy provides information on the carbon skeleton of the peptide. Each unique carbon atom in this compound gives a distinct signal, allowing for the verification of the total number of carbons and their chemical environments. Key signals include those from the carbonyl carbons of the peptide bond and the methyl ester, the alpha-carbons of each amino acid residue, and the carbons within the leucine side chain.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound in a suitable solvent (e.g., D₂O or DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Glycine α-protons (CH₂) | ~3.8 - 4.0 | Singlet (or Doublet) | Positioned downfield due to the adjacent amine group. |

| Leucine α-proton (CH) | ~4.2 - 4.5 | Triplet or Multiplet | Coupled to the amide proton and the β-protons. |

| Leucine β-protons (CH₂) | ~1.5 - 1.7 | Multiplet | Part of the isobutyl side chain. |

| Leucine γ-proton (CH) | ~1.7 - 1.9 | Multiplet | Part of the isobutyl side chain. |

| Leucine δ-protons (2 x CH₃) | ~0.9 | Doublet | Two magnetically equivalent methyl groups. |

| Amide proton (NH) | ~8.0 - 8.5 | Doublet or Triplet | Chemical shift is solvent-dependent. |

| Methyl Ester protons (OCH₃) | ~3.7 | Singlet | Characteristic sharp signal for the methyl ester group. |

| Amine protons (NH₃⁺) | ~8.0 - 8.8 | Broad Singlet | Chemical shift is highly dependent on solvent and pH. |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| Ester Carbonyl (C=O) | ~170 - 173 | The most downfield carbonyl signal. |

| Amide Carbonyl (C=O) | ~168 - 171 | Slightly upfield from the ester carbonyl. |

| Leucine α-carbon | ~51 - 54 | Standard range for an alpha-carbon in a peptide. |

| Glycine α-carbon | ~40 - 43 | Characteristic upfield position for glycine's α-carbon. |

| Methyl Ester carbon (OCH₃) | ~52 | Typical for a methyl ester carbon. |

| Leucine β-carbon (CH₂) | ~40 | Part of the isobutyl side chain. |

| Leucine γ-carbon (CH) | ~24 | Part of the isobutyl side chain. |

| Leucine δ-carbons (2 x CH₃) | ~22 | Two equivalent methyl carbons in the side chain. |

Mass Spectrometry (MS, ESI-TOF MS, MALDI-ToF MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for analyzing peptides, as they minimize fragmentation during the ionization process. Time-of-Flight (TOF) analyzers provide high-resolution mass data, enabling the precise determination of the mass-to-charge ratio (m/z).

For this compound, ESI-MS would typically show a prominent signal for the protonated molecular ion [M+H]⁺. The high accuracy of TOF MS allows for the experimental mass to be compared with the calculated theoretical mass, confirming the molecular formula. Mass spectral data for the closely related compound Glycyl-L-leucine is available, which helps in predicting the behavior of this compound.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable sequence information. The fragmentation of the peptide backbone typically occurs at the amide bonds, producing characteristic "b" and "y" ions, which confirm the Gly-Leu sequence.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₁₈N₂O₃·HCl)

| Parameter | Value | Notes |

| Molecular Formula (Free Base) | C₉H₁₈N₂O₃ | - |

| Molecular Weight (Free Base) | 202.25 g/mol | - |

| Molecular Weight (HCl Salt) | 238.71 g/mol | - |

| Monoisotopic Mass (Free Base) | 202.1317 u | The exact mass used in high-resolution MS. |

| Predicted [M+H]⁺ Ion (m/z) | 203.1390 | This is the primary ion observed in positive-mode ESI-MS. |

| Predicted b₂ ion (Gly-Leu) | 186.1128 | Corresponds to the loss of the methoxy group (-OCH₃). |

| Predicted y₁ ion (Leu-OMe) | 146.1025 | Corresponds to the leucyl methyl ester fragment. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive method used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, a spectrum is generated with bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, IR spectroscopy confirms the presence of key structural features, including the amide linkage, the ester group, and the amine hydrochloride.

Studies on related compounds like Glycine methyl ester hydrochloride have identified characteristic absorption bands that are applicable to the analysis of this compound. The IR spectrum provides a molecular fingerprint that is valuable for identity confirmation and quality control.

Interactive Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | Primary Amine (NH₃⁺) | 3100 - 2600 (broad) | Characteristic broad absorption for an amine salt. |

| N-H Stretch | Amide (in peptide bond) | 3350 - 3250 | The Amide A band, typically sharp. |

| C=O Stretch | Ester | 1750 - 1735 | A strong, sharp absorption band characteristic of the ester carbonyl. |

| C=O Stretch (Amide I) | Amide (in peptide bond) | 1680 - 1630 | A strong absorption, highly sensitive to peptide conformation. |

| N-H Bend (Amide II) | Amide (in peptide bond) | 1560 - 1510 | Involves N-H bending and C-N stretching. |

| C-O Stretch | Ester | 1300 - 1150 | Strong band associated with the C-O single bond of the ester. |

H Gly Leu Ome Hcl As a Building Block in Complex Chemical Architectures

Integration into Oligo- and Polypeptide Synthesis

H-Gly-Leu-OMe HCl is a readily available dipeptide unit that can be efficiently incorporated into longer peptide chains through established peptide synthesis protocols. In peptide synthesis, the process involves the formation of amide bonds between amino acids. gcwgandhinagar.com Protecting groups are often used to prevent unwanted side reactions. gcwgandhinagar.commasterorganicchemistry.com The hydrochloride salt of the amino group of the glycine (B1666218) residue in this compound can be neutralized, allowing it to act as the N-terminal component in a coupling reaction with the activated C-terminus of another amino acid or peptide fragment.

Conversely, the methyl ester at the C-terminus of the leucine (B10760876) residue can be saponified to reveal a carboxylic acid. This carboxylic acid can then be activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate bond formation with the N-terminus of another amino acid or peptide. This step-wise elongation, a cornerstone of both solid-phase and solution-phase peptide synthesis, allows for the precise sequencing of amino acids, and this compound can be introduced at any desired position within the growing polypeptide chain.

The synthesis of oligopeptides often involves the coupling of smaller peptide fragments. nih.gov For instance, a dipeptide like H-Gly-Leu-OMe can be coupled with another dipeptide or a larger peptide chain to form a longer oligopeptide. This fragment condensation approach can be more efficient than adding amino acids one by one for the synthesis of long polypeptides.

Role in the Synthesis of Cyclic Peptides and Peptide Mimetics

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. This compound can serve as a key linear precursor for the synthesis of cyclic dipeptides and larger cyclic structures. The general strategy involves the deprotection of both the N-terminus and the C-terminus of the linear dipeptide, followed by an intramolecular cyclization reaction.

For example, after the saponification of the methyl ester to a carboxylic acid and neutralization of the N-terminal hydrochloride, intramolecular amide bond formation can be induced using coupling reagents, leading to the formation of cyclo(Gly-Leu). This process is a critical step in the synthesis of various biologically active cyclic peptides.

Furthermore, the structural scaffold of this compound can be modified to create peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The glycine and leucine residues can be chemically altered, or the peptide backbone can be replaced with non-natural linkers to generate novel structures with potential therapeutic applications.

Application in Combinatorial Chemistry Libraries and Diversity-Oriented Synthesis

Combinatorial chemistry is a powerful technique for generating large libraries of compounds that can be screened for biological activity. nih.gov this compound is an ideal building block for creating peptide-based combinatorial libraries due to its dipeptide nature. By coupling this compound with a diverse range of amino acids or other carboxylic acids at its N-terminus, and a variety of amines at its C-terminus (after saponification), a vast number of distinct molecules can be rapidly synthesized.

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules, often inspired by natural products. nih.govresearchgate.net The dipeptide unit of this compound can be incorporated into DOS pathways to introduce peptide-like features into larger, more complex scaffolds. This approach allows for the exploration of new chemical space and the discovery of novel bioactive compounds. The ability to systematically modify both the N- and C-termini, as well as the side chains of the glycine and leucine residues, provides multiple points of diversification.

| Library Synthesis Approach | Role of this compound | Potential Outcome |

| Combinatorial Chemistry | Serves as a core dipeptide scaffold. | Generation of large, focused peptide libraries for high-throughput screening. |

| Diversity-Oriented Synthesis | Incorporated as a structural motif into complex molecular frameworks. | Creation of novel, structurally diverse compounds with potential biological activities. |

Precursor for Diketopiperazine Synthesis

Diketopiperazines (DKPs) are a class of cyclic dipeptides with a wide range of biological activities. baranlab.org They are the smallest possible cyclic peptides and are known to be structurally stable. This compound is a direct and common precursor for the synthesis of the corresponding diketopiperazine, cyclo(Gly-Leu).

The synthesis is typically achieved by the base-mediated intramolecular cyclization of the dipeptide methyl ester. Upon neutralization of the N-terminal hydrochloride, the free amino group of the glycine residue can nucleophilically attack the carbonyl carbon of the leucine methyl ester, leading to the formation of the six-membered diketopiperazine ring and the elimination of methanol (B129727). This cyclization reaction is often efficient and provides a straightforward route to this important class of compounds. The resulting cyclo(Leu-Gly) has been studied for various biological effects, including its potential to inhibit the development of tolerance to morphine. nih.gov

Conjugation to Other Chemical Entities (e.g., Rhein (B1680588) Conjugates)

The reactive termini of this compound make it suitable for conjugation to other molecules, thereby modifying their properties. A notable example is its conjugation with rhein, an anthraquinone (B42736) derivative with various pharmacological properties. japer.inresearchgate.net The carboxylic acid group of rhein can be coupled with the N-terminal amino group of this compound (after neutralization) to form a rhein-dipeptide conjugate. japer.in

Computational and Molecular Modeling Investigations

Conformational Analysis of Glycyl-Leucine Derivatives

Conformational analysis is crucial for determining the stable three-dimensional arrangements of dipeptides and their derivatives, which dictate their physical and chemical properties.

Molecular mechanics (MM) methods, employing various force fields, are widely used to explore the potential energy surface of molecules and identify low-energy conformations. These methods approximate molecular systems using classical mechanics, treating atoms as spheres connected by springs representing bonds. Force fields provide the parameters for these interactions, including bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatics) acs.orgcdnsciencepub.com. For Glycyl-Leucine derivatives, MM calculations can predict preferred dihedral angles (phi, psi) of the peptide backbone and side chains, as well as identify stable arrangements of the methyl ester and hydrochloride salt functionalities nih.govacs.org. Studies on similar dipeptide esters, like glycylglycine (B550881) methyl ester, have shown that MM methods can differentiate between extended and more compact conformations, with the latter being influenced by intramolecular interactions rsc.org. The accuracy of MM predictions is highly dependent on the chosen force field, with ongoing efforts to develop and refine parameters for diverse chemical functionalities, including peptide bonds and ester groups cdnsciencepub.comacs.org.

Molecular dynamics (MD) simulations extend conformational analysis by incorporating the time dimension, allowing for the exploration of the dynamic behavior and the full conformational landscape of a molecule. By integrating Newton's equations of motion, MD simulations track the trajectories of atoms over time, revealing how molecules move, vibrate, and interconvert between different conformers. This approach is vital for understanding the flexibility of dipeptides and their propensity to adopt various structures in solution nih.govnih.gov. For H-GLY-LEU-OME HCL, MD simulations can provide insights into the sampling of its conformational space, including the influence of solvent molecules and the dynamic nature of hydrogen bonding. Studies on glycylglycine methyl ester, for instance, indicate that MD simulations can reveal differences in flexibility and solvation compared to their amide counterparts, with water molecules playing a significant role in stabilizing specific conformations rsc.org. The ability of MD to capture the ensemble of structures a molecule adopts over time is crucial for relating computational findings to experimental spectroscopic data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the three-dimensional structure and dynamics of molecules in solution. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), NMR can provide detailed information about the conformation of peptides. Computational methods, particularly MM and MD, are frequently used in conjunction with NMR data to refine structural models and interpret experimental observations orgsyn.orgbmrb.io. For this compound, NMR data can validate the conformations predicted by computational methods or guide conformational searches. For example, experimental NMR parameters from similar dipeptides can be compared with calculated values to assess the accuracy of computational models and to identify specific hydrogen bonding patterns or preferred dihedral angles in solution researchgate.netfccc.edu. The synergy between NMR and computation allows for a more comprehensive understanding of the solution-state conformation.

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT), offer a more rigorous approach to understanding molecular properties by explicitly treating electrons and their interactions.

Hydrogen bonding plays a critical role in stabilizing specific molecular conformations and mediating intermolecular interactions. Both computational methods and experimental techniques like NMR and X-ray crystallography are used to investigate these interactions fccc.eduberkeley.edu. For this compound, understanding hydrogen bonding is essential. Intramolecular hydrogen bonds can contribute to the rigidity of certain conformers, while intermolecular hydrogen bonds, particularly those involving the hydrochloride counterion, can influence crystal packing and solubility. DFT calculations can quantify the strength of these hydrogen bonds by analyzing electron density distribution and interaction energies. Studies on similar molecules have highlighted the importance of hydrogen bonding in dictating conformational preferences and molecular assembly fccc.eduberkeley.eduiucr.org. For instance, research on glycine (B1666218) amphiphiles has demonstrated that amide hydrogen bonds are stronger than those in aqueous environments, impacting self-assembly berkeley.edu. Similarly, DFT studies on glycylglycine methyl ester have shown that continuum dielectric models can weaken intramolecular hydrogen bonds, leading to altered conformational preferences compared to gas-phase calculations rsc.org.

Mechanistic Enzymatic and Biochemical Studies of Dipeptide Esters

Enzyme Substrate Specificity Profiling

The interaction of dipeptide esters with enzymes is a cornerstone of understanding catalytic mechanisms, particularly for proteases and esterases. The structure of the dipeptide, including the nature of its amino acid residues and the ester group, profoundly influences the kinetics of these interactions.

Amino acid ester hydrolases (AEHs) are a class of enzymes that catalyze the hydrolysis of the ester bond in amino acid esters. The kinetics of this hydrolysis are often studied to determine the enzyme's substrate specificity. While specific kinetic data for H-Gly-Leu-OMe HCl is not extensively documented in publicly available literature, studies on analogous dipeptide esters provide a strong framework for understanding its behavior.

For instance, the hydrolysis of various peptide-ester substrates by α-chymotrypsin has been investigated in detail. nih.gov Chymotrypsin (B1334515), a serine protease, is well-known for its ability to hydrolyze peptide bonds C-terminal to large hydrophobic residues like phenylalanine, tryptophan, tyrosine, and leucine (B10760876). sigmaaldrich.comwikipedia.org Its activity extends to the hydrolysis of ester bonds in related substrates. The kinetic parameters for the hydrolysis of a dipeptide ester are typically determined by measuring the reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

A study on a series of substrates with the general structure Ac-Lx2-Lx1-OMe, where Lx represents different amino acid residues, demonstrated that the reactivity, measured as k_cat/K_m, increases with the strength of secondary interactions between the substrate and the enzyme. nih.gov This suggests that for H-Gly-Leu-OMe, the leucine residue would be the primary determinant for binding in the S1 pocket of a chymotrypsin-like enzyme, while the glycine (B1666218) residue would occupy the S2 position.

The kinetic constants for the hydrolysis of a related dipeptide, Cys-Gly, by bovine lens Cys-Gly hydrolase (which was identified as a leucine aminopeptidase), illustrate the typical parameters measured in such studies. researchgate.net

Table 1: Kinetic Parameters for the Hydrolysis of Cys-Gly by Bovine Lens Cys-Gly Hydrolase at pH 7.8

| Substrate | K_m (mM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹·mM⁻¹) |

|---|---|---|---|

| Cys-Gly | 0.08 | 800 | 10000 |

Data sourced from a study on bovine lens Cys-Gly hydrolase, which exhibits leucine aminopeptidase (B13392206) activity. researchgate.net

This table demonstrates the high efficiency of the enzyme for its specific substrate. For H-Gly-Leu-OMe, one would expect an enzyme with specificity for leucine at the P1' position (due to the methyl ester) and glycine at the P2 position to exhibit robust catalytic activity.

In the presence of a suitable nucleophile other than water (such as an amino acid or another peptide), proteases can catalyze transpeptidation reactions, where the acyl group of the substrate is transferred to the nucleophile instead of being hydrolyzed. Dipeptide esters like H-Gly-Leu-OMe can serve as acyl donors in such reactions. The efficiency and outcome of these reactions are highly dependent on the enzyme's specificity for both the acyl donor and the acceptor nucleophile.

The ratio of aminolysis (peptide bond formation) to hydrolysis is a critical parameter in kinetically controlled peptide synthesis. mdpi.com Studies with enzymes like the Streptomyces R61 D-Ala-D-Ala peptidase have shown that the transpeptidation reaction is reversible and that the products of the initial reaction can themselves become substrates. nih.gov For example, when Ac₂-L-Lys-D-Ala-Gly-L-Leu was used as a donor with D-Alanine as an acceptor, the formation of a new peptide bond was observed, demonstrating the principle of transpeptidation. nih.gov

The specificity of the acyl donor is crucial. The Gly-Leu moiety of H-Gly-Leu-OMe would be recognized by the enzyme, forming an acyl-enzyme intermediate (Gly-Leu-Enzyme). This intermediate can then react with an acceptor nucleophile. The nature of the P1 residue (Leucine in this case) is a major determinant of the enzyme's ability to form the acyl-enzyme complex.

The kinetic analysis of protease activity often employs model substrates to elucidate the catalytic mechanism. Chymotrypsin, for example, operates via a "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate. libretexts.org This can be observed using chromogenic substrates like p-nitrophenyl esters, where the release of the nitrophenolate ion can be monitored spectrophotometrically. libretexts.org

The hydrolysis of such substrates often exhibits "burst" kinetics, characterized by a rapid initial release of the chromophore followed by a slower, steady-state rate. This initial burst corresponds to the acylation of the enzyme, while the slower rate reflects the deacylation step, which is often rate-limiting.

For a dipeptide ester like H-Gly-Leu-OMe, the kinetic analysis with an enzyme like chymotrypsin would involve the following steps:

Binding of the substrate to the enzyme's active site.

Nucleophilic attack by the active site serine (Ser-195) on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate.

Release of the methanol (B129727) molecule and formation of the Gly-Leu-acyl-enzyme intermediate.

Hydrolysis of the acyl-enzyme intermediate to release the dipeptide (Gly-Leu) and regenerate the free enzyme.

The specificity of chymotrypsin for a leucine residue at the P1 position ensures that the initial binding and acylation steps would be efficient. sigmaaldrich.com

Enzymatic Oligomerization and Co-Oligomerization Processes

Under specific conditions, typically with high substrate concentrations and low water activity, the enzymatic hydrolysis of amino acid esters can be shifted towards synthesis, leading to the formation of oligopeptides. This process, known as enzymatic oligomerization, has been demonstrated with various proteases, including papain and chymotrypsin. researchgate.netrpi.edu

Amino acid esters, including dipeptide esters, can serve as monomers in these polymerization reactions. For example, papain has been used to catalyze the oligomerization of leucine and glycine esters. researchgate.net The process involves a series of transpeptidation reactions where the growing peptide chain acts as the nucleophile, attacking the acyl-enzyme intermediate formed from the monomeric ester.

A study on the papain-catalyzed oligomerization of alanyl-glycine ethyl ester (AG-OEt) demonstrated the rapid formation of alternating poly(AG) with a significant degree of polymerization. rsc.org This provides a strong model for the potential oligomerization of H-Gly-Leu-OMe.

Table 2: Papain-Catalyzed Oligomerization of Ala-Gly-OEt

| Substrate | Enzyme | Reaction Time | Yield | Average Degree of Polymerization (x) |

|---|---|---|---|---|

| Ala-Gly-OEt | Papain | 30 seconds | 80% | 9.4 ± 0.3 |

Data from a study on the synthesis of alternating peptides. rsc.org

This demonstrates the potential for H-Gly-Leu-OMe to undergo a similar rapid oligomerization to form poly(Gly-Leu) under appropriate enzymatic conditions. The selection of the enzyme and reaction conditions is critical to minimize competing hydrolysis reactions. rsc.org Co-oligomerization, the polymerization of two or more different monomers, could also be envisioned, where H-Gly-Leu-OMe is reacted with another amino acid or dipeptide ester to create a heteropolypeptide.

Investigation of Enzyme-Mediated Peptide Bond Formation

The formation of a peptide bond is a thermodynamically unfavorable process in aqueous solution, as the equilibrium lies towards hydrolysis. mdpi.com However, enzymes can be used to catalyze peptide synthesis under either thermodynamically or kinetically controlled conditions. nih.gov

In thermodynamically controlled synthesis, the equilibrium is shifted towards synthesis by altering the reaction conditions, such as using organic solvents or removing the product from the reaction mixture. In kinetically controlled synthesis, an activated acyl donor, such as an ester (e.g., H-Gly-Leu-OMe), is used. The enzyme catalyzes the rapid formation of an acyl-enzyme intermediate, which is then attacked by the amino group of a nucleophile (aminolysis) in competition with water (hydrolysis). mdpi.comnih.gov

For this process to be efficient, the rate of aminolysis must be significantly higher than the rate of hydrolysis. This is often achieved by using high concentrations of the nucleophile and by selecting an enzyme that favors the binding of the nucleophile. Carboxypeptidase Y is an example of an enzyme that has been successfully used for the synthesis of dipeptides from amino acid esters and amides. nih.gov

The use of H-Gly-Leu-OMe as an activated acyl donor in a kinetically controlled synthesis would involve its reaction with an amino acid or peptide nucleophile, catalyzed by a suitable protease. The specificity of the enzyme for the Gly-Leu dipeptide would be crucial for the initial formation of the acyl-enzyme intermediate, and the subsequent partitioning of this intermediate between aminolysis and hydrolysis would determine the yield of the desired peptide product.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ac-Lx2-Lx1-OMe |

| Cys-Gly |

| Ac₂-L-Lys-D-Ala-Gly-L-Leu |

| p-nitrophenyl esters |

Emerging Research Directions and Methodological Advancements

Innovations in Peptide Coupling Reagents for Enhanced Efficiency and Stereoselectivity

Peptide coupling reagents are essential for forming the amide (peptide) bond. Innovations in this area aim to increase reaction rates, improve yields, and, critically, minimize racemization, which is the loss of stereochemical integrity at the chiral alpha-carbon of an amino acid uni-kiel.debachem.comresearchgate.netresearchgate.netsigmaaldrich.com. Modern coupling reagents, often phosphonium (B103445) or aminium (uronium) salts, have significantly advanced peptide synthesis uni-kiel.debachem.comsigmaaldrich.com. Reagents like HATU, PyAOP, and COMU are noted for their high efficiency, especially with sterically hindered amino acids or in fragment condensation uni-kiel.debachem.comsigmaaldrich.com. The development of reagents incorporating leaving groups such as Oxyma Pure is also gaining traction, offering potentially safer handling and improved performance compared to older reagents like HOBt or HOAt bachem.comsigmaaldrich.com. Ynamide coupling reagents have also emerged as a promising class, demonstrating high chemoselectivity and minimal epimerization, making them suitable for complex peptide synthesis and macrocyclization nih.govrsc.org. The ongoing quest is for reagents that are not only efficient and stereoselective but also "greener," reducing waste and improving sustainability in peptide manufacturing researchgate.net.

Advanced Spectroscopic and Chromatographic Techniques for Complex Dipeptide Analysis

Accurate and comprehensive analysis of dipeptides is vital for confirming their identity, purity, and for understanding their behavior in various contexts. Advanced spectroscopic and chromatographic techniques are continuously being refined to meet these demands mdpi.commdpi.com. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a powerful tool for dipeptide analysis, enabling high-throughput profiling and quantification jst.go.jpacs.orgnih.govresearchgate.net. Techniques such as pre-column derivatization with phenyl isocyanate (PIC) followed by LC-MS/MS allow for the analysis of specific fragmentation patterns, aiding in the identification of dipeptides jst.go.jp. More recent advancements include the use of chemical isotope labeling (CIL) with dansylation, coupled with liquid chromatography Orbitrap tandem mass spectrometry (LC-Orbitrap-MS), which allows for high-coverage detection and accurate relative quantification, even distinguishing positional isomers nih.govchromatographyonline.com. Capillary electrophoresis (CE) coupled with MS/MS also offers complementary separation capabilities researchgate.net. These advanced analytical platforms are crucial for studying dipeptide profiles in complex biological matrices and for quality control in synthetic processes jst.go.jpacs.orgnih.govresearchgate.netchromatographyonline.com.

Integration of Computational Methods in Rational Dipeptide Design and Synthesis

Computational methods are increasingly integrated into the rational design and synthesis of peptides, including dipeptides. These approaches leverage molecular modeling, simulations, and machine learning to predict peptide structures, binding affinities, and optimize synthesis pathways mdpi.comfrontiersin.orgunits.itnih.govdokumen.pubtandfonline.comresearchgate.net. For dipeptides, computational tools can aid in predicting optimal coupling conditions, identifying potential side reactions, and designing novel sequences with desired properties mdpi.comfrontiersin.orgunits.itnih.govdokumen.pubtandfonline.comresearchgate.net. Machine learning algorithms, for example, can be used to predict peptide-protein interactions or to design peptides with specific self-assembly properties mdpi.comfrontiersin.orgresearchgate.net. Molecular dynamics simulations can provide atomistic insights into peptide-target interactions, guiding the design of more effective peptide-based therapeutics mdpi.comunits.itnih.gov. The goal is to create robust, in silico pipelines that accelerate the discovery and development of peptides, similar to successes seen in small molecule drug discovery mdpi.comfrontiersin.orgtandfonline.com.

Exploration of Glycyl-Leucine Methyl Ester Hydrochloride in Supramolecular Chemistry and Material Science Precursors

Dipeptides and their derivatives, including H-Gly-Leu-OMe HCl, are being explored for their potential as building blocks in supramolecular chemistry and as precursors for novel materials nih.govresearchgate.netacs.org. The self-assembly properties of peptides, driven by non-covalent interactions, can lead to the formation of ordered structures such as fibers, gels, and arrays nih.govacs.org. Computational methods are instrumental in designing peptide sequences with predictable self-assembly behavior nih.gov. For instance, research has investigated the use of leucine (B10760876) derivatives as pregelators, where modifying the methyl ester can tune the assembly kinetics and lifetime of the structures acs.org. The inherent chemical functionality of dipeptides also makes them attractive precursors for creating functional materials, potentially for drug delivery, tissue engineering, or as components in advanced chemical systems nih.govacs.org. While direct applications of this compound in these specific areas may still be emerging, the broader field of peptide self-assembly and material science provides a fertile ground for its future exploration.

常见问题

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer :

- Detailed Protocols : Publish step-by-step synthesis and assay procedures on platforms like protocols.io .

- Material Sharing : Deposit compound samples in public repositories (e.g., Addgene for plasmids).

- Data Archiving : Use repositories like Zenodo or Figshare for raw data and analysis scripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。